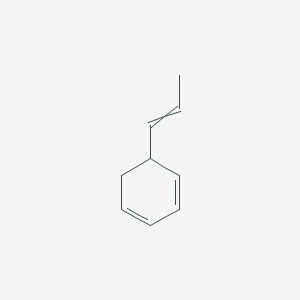
5-(Prop-1-en-1-yl)cyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of cyclohexadiene and is characterized by the presence of a prop-1-en-1-yl group attached to the cyclohexa-1,3-diene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-1-en-1-yl)cyclohexa-1,3-diene can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexa-1,3-diene with prop-1-en-1-yl halides under basic conditions . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexa-1,3-diene, followed by the addition of the prop-1-en-1-yl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield . Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation process, and the reaction can be carried out at elevated temperatures and pressures to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Prop-1-en-1-yl)cyclohexa-1,3-diene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, acids, and other electrophiles
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, alkylated products
Wissenschaftliche Forschungsanwendungen
5-(Prop-1-en-1-yl)cyclohexa-1,3-diene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 5-(Prop-1-en-1-yl)cyclohexa-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound can undergo electrophilic addition reactions, forming intermediates that interact with biological macromolecules. These interactions can lead to changes in cellular processes and pathways, contributing to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexadiene: A parent compound with similar structural features but lacking the prop-1-en-1-yl group.
2-Methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene: An isomer with a different position of the double bond.
p-Mentha-1,5,8-triene: A related compound with additional methyl groups and different substitution patterns.
Uniqueness
. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
344902-11-0 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
5-prop-1-enylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
NPJIWIGDFUURAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl[1,3]oxazolo[4,5-b]quinoline](/img/structure/B12572868.png)
![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)
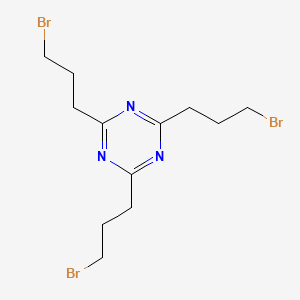
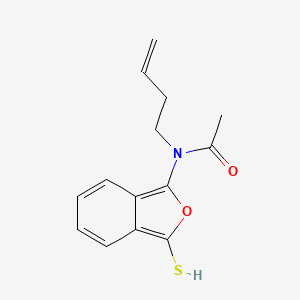
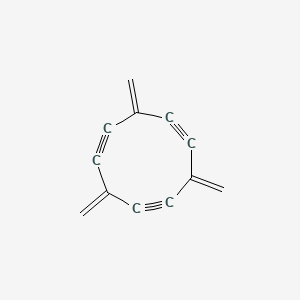
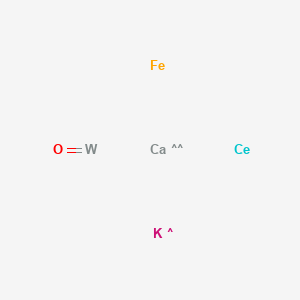

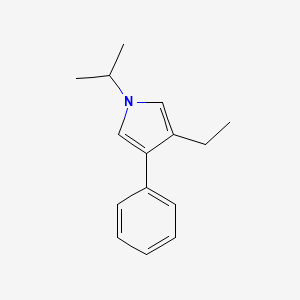

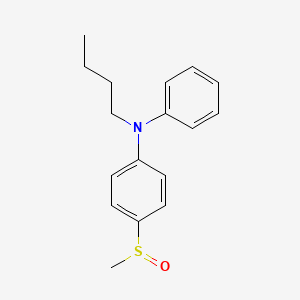

![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)
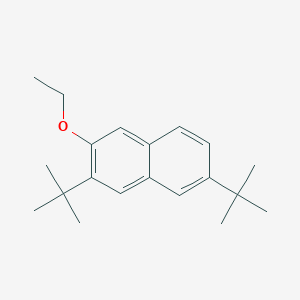
![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
